N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate
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Overview
Description
N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group and an ethyl-substituted pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate typically involves the reaction of tert-butyl chloroformate with 6-ethyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+6-ethyl-2-aminopyridine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 6-ethyl-2-aminopyridine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of N-oxide derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Hydrolysis: 6-ethyl-2-aminopyridine and tert-butyl alcohol.
Oxidation: N-oxide derivatives of the pyridine ring.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Scientific Research Applications
N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines under specific conditions.
Mechanism of Action
The mechanism of action of N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection is crucial in multi-step organic synthesis, where selective deprotection is required. The compound can be removed under acidic conditions, releasing the free amine and tert-butyl alcohol .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (6-ethynylpyridin-2-yl)carbamate: Similar structure but with an ethynyl group instead of an ethyl group.
tert-Butyl (4-ethylpyridin-2-yl)carbamate: Similar structure but with the ethyl group at the 4-position of the pyridine ring.
Uniqueness
N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and stability. The presence of the tert-butyl group provides steric hindrance, making it a more stable protecting group compared to other carbamates .
Properties
IUPAC Name |
N-tert-butyl-N-(6-ethylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-9-7-6-8-10(13-9)14(11(15)16)12(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNYDGOBKWVFJB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)N(C(=O)[O-])C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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